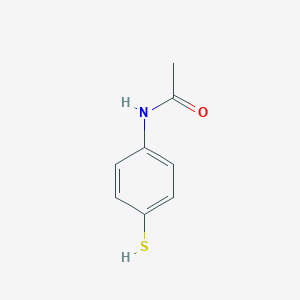

4-Acetamidothiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-sulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEQJLOHMLYKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150116 | |

| Record name | 4'-Mercaptoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-81-4 | |

| Record name | 4-Acetamidothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Mercaptoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamidothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Mercaptoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-mercaptoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetylaminothiophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTB975UM9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Acetamidothiophenol

Strategies for the Preparation of 4-Acetamidothiophenol

The preparation of this compound can be approached through various synthetic pathways, with a primary focus on achieving high purity and yield, which are critical for its subsequent applications.

A prominent and efficient multi-step synthesis of this compound commences with 4-nitrophenol. This sequence involves a two-step process: the hydrogenation of 4-nitrophenol to 4-aminophenol, followed by the acetylation of the amino group.

The initial step is the reduction of the nitro group of 4-nitrophenol to an amino group, yielding 4-aminophenol. This transformation is commonly achieved through catalytic hydrogenation. Subsequently, the amino group of 4-aminophenol is acetylated using an acetylating agent, such as acetic anhydride, to produce the final product, this compound. This method is advantageous as it often results in a clean reaction with high yields.

A detailed representation of this synthetic route is as follows:

Step 1: Hydrogenation of 4-Nitrophenol: 4-Nitrophenol is catalytically hydrogenated to form 4-aminophenol.

Step 2: Acetylation of 4-Aminophenol: The resulting 4-aminophenol is then acetylated to yield this compound.

| Step | Reactant | Reagent/Catalyst | Product |

| 1 | 4-Nitrophenol | H2, Ni nanoparticle catalyst | 4-Aminophenol |

| 2 | 4-Aminophenol | Acetic anhydride | This compound |

This table provides a summary of a common multi-step synthesis for this compound.

The choice of reagents and catalysts is crucial in optimizing the synthesis of this compound for both high yield and purity.

In the hydrogenation of 4-nitrophenol, carbon-supported nickel nanoparticle catalysts have demonstrated excellent activity. rsc.org These catalysts are not only efficient but also offer a more cost-effective and stable alternative to precious metal catalysts. rsc.org The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure. rsc.org

For the subsequent acetylation of 4-aminophenol, acetic anhydride is a commonly employed and effective acetylating agent. The reaction involves the nucleophilic attack of the amino group of 4-aminophenol on the carbonyl carbon of acetic anhydride. This method is generally efficient and leads to high yields of the desired amide product.

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign processes. For the synthesis of this compound, several green chemistry approaches can be considered to minimize waste, reduce energy consumption, and use less hazardous substances.

Another green strategy involves the use of solid acid catalysts. researchgate.netrsc.org These catalysts are heterogeneous, meaning they are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. rsc.org This can reduce waste and the need for corrosive and difficult-to-handle liquid acids. While specific applications to this compound synthesis are still emerging, the use of solid acid catalysts in acetylation reactions is a well-established green technique.

| Approach | Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. scielo.brajrconline.org |

| Solid Acid Catalysts | Reusable, easy to separate from reaction mixture, reduces waste and corrosion. researchgate.netrsc.org |

This table highlights the benefits of potential green chemistry approaches in the synthesis of this compound.

Optimized Synthetic Routes for High Purity and Yield

Derivatization and Functionalization of this compound

The presence of a reactive thiol group in this compound allows for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

The thiol (-SH) group is a versatile functional group that can undergo several types of reactions, making it a prime site for the derivatization of this compound.

One of the most common reactions of thiols is their oxidation to form disulfides. cymitquimica.com This reaction can occur under mild oxidizing conditions and results in the formation of a disulfide bridge (S-S) between two molecules of this compound. This dimerization can be a crucial step in various applications, including the formation of self-assembled monolayers and in biological systems.

The thiol group can also undergo S-alkylation and S-acylation reactions. S-alkylation involves the reaction of the thiolate anion (formed by deprotonation of the thiol) with an alkyl halide to form a thioether. S-acylation, on the other hand, involves the reaction with an acylating agent to form a thioester. These reactions provide a means to introduce a wide variety of functional groups onto the sulfur atom, thereby modifying the chemical and physical properties of the parent molecule.

| Reaction Type | Reagent | Product Type |

| Oxidation | Mild oxidizing agent | Disulfide |

| S-Alkylation | Alkyl halide | Thioether |

| S-Acylation | Acylating agent | Thioester |

This table summarizes key reactions that can occur at the thiol group of this compound for its derivatization.

Reactions at the Thiol Group

Thioether Formation via C-S Bond Formation

The formation of thioethers, also known as sulfides, represents a significant class of reactions for this compound. The sulfur atom in the thiol group of this compound is a potent nucleophile, enabling the formation of carbon-sulfur (C-S) bonds through various synthetic strategies. These reactions are fundamental in the synthesis of pharmaceuticals, materials, and biologically active molecules where the thioether linkage is a key structural motif jcsp.org.pkacsgcipr.org. The most common approaches involve the reaction of the thiol, or its corresponding thiolate, with a carbon-based electrophile acsgcipr.org.

Transition metal catalysis offers powerful and efficient methods for constructing C-S bonds, often under milder conditions and with greater functional group tolerance than traditional methods. Catalysts based on iron and copper are particularly notable for mediating the coupling of thiols with various organic partners.

Iron-catalyzed C-H thioarylation is an emerging strategy for the direct formation of diaryl sulfides. This method involves the activation of a C-H bond on an aromatic ring and its subsequent coupling with a thiol. While direct examples specifying this compound are not prevalent in foundational studies, the general mechanism is applicable. These reactions often utilize an iron catalyst, such as iron(III) triflimide, to activate an N-thioaryl reagent, which then undergoes an electrophilic aromatic substitution-type reaction with an electron-rich arene nih.gov. This approach is advantageous as it avoids the pre-functionalization of the arene coupling partner. The reaction's regioselectivity is typically governed by the electronic and steric properties of the arene.

A general representation of this process involves the reaction of an arene with a pre-formed N-(arylthio) reagent in the presence of an iron catalyst. For instance, the combination of iron(III) triflimide with N-(arylthio)saccharin reagents has been shown to be effective for the rapid synthesis of unsymmetrical biaryl sulfides under mild conditions nih.gov. This methodology has been successfully applied to electron-rich arenes like anisoles, phenols, and indoles nih.gov.

Table 1: Representative Conditions for Iron-Catalyzed Thioarylation

| Component | Role | Example Material/Condition |

| Catalyst | Lewis acid for activation | Iron(III) triflimide |

| Thioaryl Source | Electrophilic sulfur source | N-(Arylthio)saccharin |

| Arene Partner | Nucleophile | Anisoles, Phenols, Indoles |

| Temperature | Reaction Condition | Room temperature to 40 °C |

Copper-catalyzed reactions are a cornerstone of C-S bond formation, providing reliable routes to diaryl thioethers. These methods typically involve the coupling of a thiol with an aryl halide (Ullmann condensation) or a boronic acid derivative. For this compound, this translates to its reaction with various aryl iodides, bromides, or chlorides in the presence of a copper catalyst.

A simple and effective protocol utilizes a catalytic amount (1-2.5 mol%) of a readily available, ligand-free copper(I) iodide salt. uu.nl This system demonstrates good chemoselectivity and functional group tolerance under relatively mild conditions uu.nl. The reaction is typically performed in a polar solvent like NMP, DMF, or DMA, with a base such as potassium carbonate (K2CO3) or triethylamine (NEt3) uu.nl. The ability to perform this reaction without the need for expensive and often air-sensitive ligands makes it highly practical for synthetic applications uu.nl.

Another established system employs a copper(I) iodide catalyst in conjunction with a bidentate nitrogen-based ligand, such as N,N'-dimethylethylenediamine (DMEDA). This catalytic system has proven effective for the S-arylation of hetero-aryl thiols with substituted aryl iodides, yielding the desired thioether products in excellent yields jcsp.org.pk.

Table 2: Conditions for Copper-Catalyzed C-S Coupling of Thiols and Aryl Iodides

| Parameter | Ligand-Free System uu.nl | Ligand-Assisted System jcsp.org.pk |

| Catalyst | Copper(I) iodide (CuI) | Copper(I) iodide (CuI) |

| Ligand | None | N,N'-dimethylethylenediamine (DMEDA) |

| Base | K2CO3 or NEt3 | K2CO3 |

| Solvent | NMP, DMF, or neat NEt3 | Dioxane |

| Temperature | Varies, often elevated | 110 °C |

| Substrates | Thiophenols, Aryl iodides | Hetero-aryl thiols, Aryl iodides |

The thiolate anion of this compound, readily formed by deprotonation with a base, is an excellent nucleophile for substitution reactions. This allows for the formation of thioethers by reacting with alkyl halides or other substrates bearing a suitable leaving group in classic S_N2 or S_NAr (nucleophilic aromatic substitution) reactions.

In an S_N2 reaction, the thiolate attacks an sp³-hybridized carbon, displacing a leaving group such as a halide (Br, I) or a sulfonate (mesylate, tosylate). These reactions are stereospecific, proceeding with inversion of configuration at the carbon center beilstein-journals.orgbeilstein-journals.org. The efficiency of the reaction is influenced by factors such as the steric hindrance at the electrophilic carbon and the nature of the leaving group beilstein-journals.orgbeilstein-journals.org.

For S_NAr reactions, the thiolate attacks an electron-deficient aromatic ring that is activated by electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the leaving group (typically a halide like fluorine or chlorine) acsgcipr.org. The reaction proceeds through a Meisenheimer complex intermediate, and the subsequent loss of the leaving group yields the diaryl sulfide (B99878) product acsgcipr.org. Dipolar aprotic solvents like DMF or DMSO are commonly used to facilitate these reactions acsgcipr.org.

Transition Metal-Catalyzed Coupling Reactions

Disulfide Formation and Redox Chemistry

The thiol group of this compound is redox-active and can readily undergo oxidation to form a disulfide. This reaction involves the coupling of two thiol molecules to form a sulfur-sulfur bond, with the concomitant loss of two protons and two electrons libretexts.org. The resulting compound is N,N'-(disulfanediylbis(4,1-phenylene))diacetamide.

This interconversion between the thiol (reduced state) and the disulfide (oxidized state) is a fundamental process in redox chemistry libretexts.orgcymitquimica.com. Oxidation can be achieved using a variety of mild oxidizing agents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, or iodine. In biological systems, such thiol-disulfide exchange reactions are common and crucial for protein structure and function libretexts.orgnih.gov.

A recently developed method, termed "redox-click chemistry," utilizes sulfonyl fluorides, such as sulfuryl fluoride (SO2F2), as potent and highly selective oxidants for the conversion of thiols to disulfides. This reaction is rapid, proceeds in quantitative yields under simple conditions, and demonstrates exceptional chemoselectivity, tolerating other functional groups like phenols and anilines researchgate.netchemrxiv.org. This methodology can be used for the synthesis of symmetrical, unsymmetrical, and cyclic disulfides researchgate.net.

Conjugation with Biomolecules and Polymers

The thiol group of this compound serves as a valuable chemical handle for its covalent attachment, or conjugation, to other molecules, including biomolecules and synthetic polymers taylorfrancis.comrsc.org. This process is widely used in materials science and medicinal chemistry to impart new functions to the target molecule or to immobilize it on a surface.

The most common strategy for thiol-specific conjugation involves the reaction of the thiol with an electron-deficient alkene, such as a maleimide, in a Michael addition reaction. This reaction is highly efficient and proceeds under mild, often physiological, conditions (pH ~7), making it ideal for modifying sensitive biomolecules like proteins and peptides. The thiol adds across the double bond of the maleimide to form a stable thioether linkage.

Alternatively, thiols can react with alkyl halides or other electrophiles present on a polymer or biomolecule via nucleophilic substitution, as described previously. The conjugation of polymers to biomolecules can enhance their stability, modulate their biological activity, and improve their pharmacokinetic properties rsc.org. These synthetic bioconjugates are explored for applications in drug delivery, vaccine development, and diagnostics taylorfrancis.comrsc.org.

Modifications of the Acetamido Group

The acetamido group (-NHCOCH₃) serves as a key functional handle that can be chemically altered through various reactions. Its presence influences the electronic properties of the aromatic ring and offers a site for further molecular elaboration.

The acetamido group in this compound can be cleaved through hydrolysis to yield the corresponding primary amine, 4-aminothiophenol (B129426). This transformation is a standard deprotection strategy in multi-step syntheses. The reaction typically requires forceful conditions, such as refluxing in the presence of a strong acid or base, due to the resonance stabilization of the amide bond.

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release 4-aminothiophenol (as an ammonium salt) and acetic acid etsu.edu.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion acts as a potent nucleophile, directly attacking the amide carbonyl carbon. The resulting tetrahedral intermediate expels the amide anion, which is then protonated by water to give 4-aminothiophenol and a carboxylate salt etsu.edu.

Conversely, amidation represents the formation of the acetamido group, which is the most common synthetic route to this compound itself. This is typically achieved by the acylation of 4-aminothiophenol with an acetylating agent like acetic anhydride or acetyl chloride.

| Reaction Type | Reagents and Conditions | Product | Notes |

| Hydrolysis (Acidic) | Aqueous HCl or H₂SO₄, Reflux | 4-Aminothiophenol | The amine is protonated and requires neutralization. |

| Hydrolysis (Basic) | Aqueous NaOH or KOH, Reflux | 4-Aminothiophenol | The thiol may exist as a thiolate salt. |

| Amidation | 4-Aminothiophenol, Acetic Anhydride or Acetyl Chloride, Base (e.g., Pyridine) | This compound | Standard method for preparing the title compound. |

Direct N-substitution on the acetamido nitrogen of this compound is synthetically challenging. The amide proton is only weakly acidic, and harsh conditions required for deprotonation can lead to competing reactions at other sites, such as S-alkylation of the thiol or O-alkylation of the amide tautomer.

A more viable and controlled strategy for synthesizing N-substituted derivatives involves a multi-step sequence. This approach begins with the desired N-substituted 4-aminothiophenol, which is then acylated to install the acetamido group. This method allows for the precise introduction of a wide variety of substituents onto the nitrogen atom.

The general synthetic approach is outlined below:

Synthesis of N-substituted 4-nitrothiophenol: Starting from a suitable precursor, the desired substituent (R') is introduced on the amino group of a protected 4-aminothiophenol or a related nitrobenzene derivative.

Reduction of the Nitro Group: The nitro group is reduced to a primary amine.

Acylation: The resulting N-substituted 4-aminothiophenol is treated with an acetylating agent to form the final N-substituted this compound derivative.

| Step | Transformation | Example Reagents | Intermediate/Product |

| 1 | N-Alkylation of 4-aminothiophenol precursor | R'-X (Alkyl halide), Base | N-Alkyl-4-aminothiophenol |

| 2 | Acylation | Acetic Anhydride | N-Alkyl-N-(4-mercaptophenyl)acetamide |

| 1 | N-Arylation of 4-aminothiophenol precursor | Ar-X (Aryl halide), Pd or Cu catalyst | N-Aryl-4-aminothiophenol |

| 2 | Acylation | Acetyl Chloride | N-Aryl-N-(4-mercaptophenyl)acetamide |

Aromatic Ring Functionalization

Functionalization of the aromatic ring of this compound allows for the synthesis of polysubstituted benzene (B151609) derivatives, leveraging the directing effects of the existing substituents.

Electrophilic aromatic substitution (EAS) on this compound is governed by the electronic properties of the two substituents: the acetamido group and the thiol group.

Acetamido Group (-NHCOCH₃): This is an activating group and an ortho, para-director. It donates electron density to the ring via resonance, stabilizing the cationic Wheland intermediate formed during the substitution organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com.

Thiol Group (-SH): This group is also activating and an ortho, para-director masterorganicchemistry.com.

Since the two groups are in a para relationship, their directing effects reinforce each other, strongly activating the positions ortho to each substituent (C-3 and C-5). Therefore, electrophilic substitution is expected to occur regioselectively at these positions.

However, the practical application of EAS reactions can be complicated by the reactivity of the functional groups themselves. The thiol group is susceptible to oxidation, especially under the acidic and sometimes oxidizing conditions used for nitration or halogenation cymitquimica.com. The acetamido group serves to moderate the high reactivity of the parent amino group, which would otherwise be protonated in strong acid, becoming a deactivating, meta-directing group libretexts.org.

| EAS Reaction | Reagent(s) | Expected Major Product(s) | Potential Challenges |

| Halogenation | Br₂, FeBr₃ or NBS | 3-Bromo-4-acetamidothiophenol | Oxidation of the thiol to a disulfide. |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-acetamidothiophenol | Strong oxidizing conditions can lead to thiol oxidation and other side reactions. |

| Sulfonation | Fuming H₂SO₄ | 4-Acetamido-3-mercaptobenzenesulfonic acid | Harsh conditions may affect the stability of the molecule. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-acetamidothiophenol | Lewis acid may complex with sulfur and nitrogen atoms, deactivating the ring. |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, circumventing the limitations of classical EAS. wikipedia.orguwindsor.ca The reaction employs an organolithium reagent to deprotonate a position ortho to a directing metalation group (DMG) baranlab.org.

In this compound, two potential DMGs exist: the acetamido group and the thiol group. The thiol proton is the most acidic site in the molecule and will be deprotonated first by the organolithium base (e.g., n-butyllithium) to form a lithium thiolate (-SLi). The acetamido group is recognized as a strong DMG, while the resulting thiolate is a weak one organic-chemistry.org. Consequently, the second deprotonation (lithiation) occurs selectively at the C-3 (or C-5) position, which is ortho to the powerful acetamido DMG wikipedia.orgorganic-chemistry.org.

The resulting aryllithium intermediate can be trapped with a wide range of electrophiles to introduce new functional groups with high regiocontrol.

General DoM Reaction Scheme:

Double Deprotonation: Treatment with two or more equivalents of an organolithium base (e.g., s-BuLi) in an ethereal solvent like THF at low temperature (-78 °C). The first equivalent deprotonates the thiol, and the second deprotonates the C-3 position.

Electrophilic Quench: Addition of an electrophile (E⁺) to the reaction mixture, which reacts at the C-3 position.

Work-up: Aqueous work-up to protonate the thiolate and yield the 3-substituted product.

| Electrophile (E⁺) | Reagent Example | Resulting Functional Group (-E) | Product Name |

| Iodide | I₂ | -I | 3-Iodo-4-acetamidothiophenol |

| Carboxyl | CO₂ | -COOH | 3-Mercapto-6-acetamidobenzoic acid |

| Formyl | DMF | -CHO | 3-Mercapto-6-acetamidobenzaldehyde |

| Hydroxymethyl | (CH₂O)n | -CH₂OH | (3-Mercapto-6-acetamidophenyl)methanol |

| Silyl | TMS-Cl | -Si(CH₃)₃ | N-(4-mercapto-2-(trimethylsilyl)phenyl)acetamide |

| Boryl | B(OiPr)₃ | -B(OH)₂ | (3-Mercapto-6-acetamidophenyl)boronic acid |

This methodology provides a reliable and highly regioselective route to 3-substituted this compound derivatives that are often difficult to access through traditional electrophilic aromatic substitution methods.

Catalytic Applications of 4 Acetamidothiophenol and Its Derivatives

Role as a Ligand in Transition Metal Catalysis

In transition metal catalysis, the ligand sphere around the metal center is paramount in dictating the catalyst's activity, selectivity, and stability. The most effective transition metals in cross-coupling reactions are often from group 10, with palladium being particularly popular due to its high activity and tolerance for a wide range of functional groups. uva.es Ligands modulate the metal's properties, and 4-acetamidothiophenol offers a versatile scaffold for this purpose. The thiol group (-SH) can coordinate to soft transition metals like palladium, gold, and platinum, while the acetamido group (-NHCOCH3) can influence the electronic environment of the entire ligand.

The efficacy of a catalyst is critically dependent on the steric and electronic properties of its ligands. This compound provides a platform where both aspects can be systematically modified.

Electronic Tuning : The acetamido group at the para position exerts a significant electronic influence on the thiol donor group. The nitrogen atom's lone pair can donate electron density into the aromatic ring through resonance, while the acetyl group is electron-withdrawing. This balance modulates the electron-donating ability of the sulfur atom to the metal center. Further modifications, such as changing substituents on the phenyl ring or the acetyl group, can fine-tune these electronic properties. For instance, adding electron-donating groups to the ring would increase the electron density on the sulfur, potentially enhancing the oxidative addition step in a catalytic cycle. Conversely, electron-withdrawing groups would decrease it. The development of new quinoline-based ligands has demonstrated that such electronic effects are critical, with electron-donating groups often leading to moderate to good yields in cross-coupling reactions, while electron-deficient versions perform poorly. nih.gov

Steric Tuning : The phenyl ring provides a rigid backbone that can be used to introduce steric bulk. By adding bulky substituents at the positions ortho to the thiol group, a "ligand cone angle" can be created. This steric hindrance can influence the number of ligands that coordinate to the metal center, control the approach of substrates, and promote reductive elimination, which is often the product-forming step in cross-coupling reactions. The sensitivity of cross-coupling reactions to the steric effect of ligands is a well-documented phenomenon. nih.gov

Table 1: Potential Modifications of this compound for Ligand Tuning

| Modification Site | Type of Group | Potential Effect on Catalysis |

| Phenyl Ring (ortho to -SH) | Bulky alkyl groups (e.g., tert-butyl) | Increases steric hindrance, potentially improving selectivity. |

| Phenyl Ring (meta to -SH) | Electron-donating/-withdrawing groups | Modulates the electronic properties of the sulfur donor atom. |

| Acetyl Group (-COCH3) | Replacement with larger acyl groups | Minor steric tuning far from the metal center. |

| Amide Nitrogen (-NH) | N-alkylation | Alters hydrogen-bonding capabilities and electronic donation. |

Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, with palladium-catalyzed systems being particularly prominent. uva.esscilit.com Reactions like the Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N, C-O), and Stille (C-C) couplings rely on ligands to facilitate the catalytic cycle. uva.esresearchgate.net

Thiol-based ligands, like derivatives of this compound, are well-suited for these roles. The sulfur atom can strongly coordinate to the palladium center, stabilizing it throughout the catalytic cycle. In a typical palladium-catalyzed cross-coupling reaction, the ligand's role is crucial in the key steps of oxidative addition and reductive elimination. The rate-determining step in many Stille couplings is transmetalation, and studies have shown that ligands can dramatically accelerate this process. researchgate.net While specific, widespread applications of this compound itself as the primary ligand in major cross-coupling reactions are not extensively documented in leading literature, its structural motifs are relevant to the design of effective thiol-based ligands for such transformations.

The synthesis of single-enantiomer chiral molecules is a major goal of modern chemistry, particularly for pharmaceuticals. This is often achieved through asymmetric catalysis, where a chiral catalyst directs a reaction to favor one enantiomer over the other. Chiral ligands are central to this strategy.

This compound can be transformed into a chiral ligand by introducing a stereocenter. Potential strategies include:

Introducing a chiral center in the acetyl group.

Using a chiral amine to form the amide bond, resulting in an atropisomeric ligand if rotation around the C-N bond is restricted.

Oxidizing the thiol to a sulfoxide (B87167), making the sulfur atom itself a stereocenter. The use of chiral sulfoxides as ligands for transition metals in asymmetric catalysis is a well-established field. nih.gov

Such chiral derivatives could be applied in a variety of asymmetric transformations, including hydrogenations, allylic alkylations, and cyclopropanations, which are fundamental reactions in organic synthesis. mdpi.comresearchgate.net

Organic Catalysis and Organocatalytic Systems

Organocatalysis refers to the use of small organic molecules, devoid of metal atoms, to accelerate chemical reactions. This compound possesses functional groups that could potentially engage in organocatalysis. The thiol group is nucleophilic and can participate in Michael additions. The amide group's N-H can act as a hydrogen-bond donor, activating electrophiles or organizing substrates in a transition state.

Despite these features, the direct application of this compound as a primary organocatalyst is not a widely reported area of research. However, its structural elements are found in more complex organocatalytic systems. For example, the tetrahydrothiophene (B86538) motif, which can be synthesized via reactions involving thiols, is present in various natural products and pharmacologically active molecules. researchgate.net Organocatalytic strategies are often employed to create such complex heterocyclic structures in a stereocontrolled manner. researchgate.netnih.gov

Nanocatalysis and Surface-Enhanced Catalytic Processes

Nanocatalysis utilizes nanoparticles as catalysts, which often exhibit high activity due to their large surface-area-to-volume ratio. This compound plays a significant role in this area, primarily as a surface-modifying agent for metal nanoparticles, particularly gold (Au).

The thiol group of this compound has a strong affinity for gold surfaces, leading to the spontaneous formation of a self-assembled monolayer (SAM). This process is fundamental to creating functionalized nanoparticles. Research has demonstrated the use of this compound in the formation of gold nanoparticle superlattices, which serve as substrates for surface-enhanced Raman spectroscopy (SERS). sigmaaldrich.com

While SERS is an analytical technique, the underlying principle of surface functionalization is directly applicable to catalysis. By coating catalytic nanoparticles with a molecule like this compound, a "nanozyme" can be created. nih.gov These surface-modified nanoparticles can enhance catalysis through several mechanisms: nih.gov

Increased Substrate Concentration : The organic layer can attract and bind reactant molecules from the solution, concentrating them near the catalytically active nanoparticle surface. This "molarity effect" can significantly increase reaction rates.

Enhanced Selectivity : The functional groups on the surface modifier (like the amide group of this compound) can interact specifically with certain substrates, leading to selective chemical transformations.

Chiroselectivity : If a chiral derivative of this compound is used to functionalize the nanoparticles, it can create a chiral environment, enabling chiroselective catalysis where the nanoparticle selectively produces one enantiomer of the product. nih.gov

Advanced Spectroscopic Characterization and Elucidation of Molecular Behavior

Surface-Enhanced Raman Scattering (SERS) Studies of 4-Acetamidothiophenol

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. This enhancement allows for the detection of analytes at extremely low concentrations, making it a powerful tool for studying the vibrational properties of this compound.

The SERS effect is primarily driven by the interaction of light with the plasmonic nanostructures, typically composed of noble metals like gold (Au) and silver (Ag). When light of a specific wavelength interacts with these nanoparticles, it excites localized surface plasmon resonances (LSPRs), which are collective oscillations of the conduction electrons. This creates a highly enhanced electromagnetic field at the nanoparticle surface.

For this compound, the thiol (-SH) group serves as a strong anchoring point to these metallic surfaces, leading to the formation of a self-assembled monolayer (SAM). The sulfur atom readily forms a covalent bond with gold or silver, ensuring the molecule is in close proximity to the enhanced electromagnetic field, a prerequisite for a strong SERS signal. The orientation of the adsorbed molecule on the surface, which can be influenced by factors such as pH and solvent, can affect the relative intensities of the SERS bands. Thiophenol-based molecules, including this compound, are widely used as surface chemistries on SERS-active substrates to enhance detection sensitivity and specificity rsc.org.

The nature of the plasmonic nanostructure itself, including its size, shape, and aggregation state, plays a crucial role in the SERS enhancement. For instance, aggregated silver nanoparticles can create "hot spots" of extremely high field enhancement, leading to a significant increase in the SERS signal of adsorbed molecules like 4-aminothiophenol (B129426), a compound structurally similar to this compound researchgate.net. The choice of metal also influences the interaction; gold nanoparticles are often favored for their stability and biocompatibility in various SERS applications nih.gov.

Density Functional Theory (DFT) calculations are a powerful tool for predicting and assigning vibrational modes in Raman and SERS spectra rsc.orgsquarespace.comaps.orgscielo.br. Such calculations for this compound would provide theoretical frequencies and intensities that can be correlated with experimental observations.

Based on the known vibrational modes of similar compounds, the following table outlines the expected prominent SERS bands for this compound and their tentative assignments.

Table 1: Tentative Vibrational Mode Assignments for this compound in SERS

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1600 | C-C stretching in the benzene (B151609) ring |

| ~1575 | C-C symmetric stretching in the benzene ring researchgate.netresearchgate.net |

| ~1510 | Amide II (N-H bending and C-N stretching) |

| ~1380 | CH₃ symmetric bending |

| ~1270 | Amide III (C-N stretching and N-H bending) |

| ~1080 | C-S stretching researchgate.net |

| ~1000 | Benzene ring breathing mode |

| ~700 | C-H out-of-plane bending |

It is important to note that the interaction with the metal surface can cause shifts in the peak positions and changes in the relative intensities compared to the normal Raman spectrum. Furthermore, under certain conditions, such as high laser power, plasmon-driven chemical reactions can occur on the nanoparticle surface, leading to the appearance of new spectral features.

The intensity of the SERS signal is proportional to the concentration of the analyte on the surface, which allows for quantitative analysis. By creating a calibration curve with known concentrations of this compound, it is possible to determine the concentration of an unknown sample. The exceptional enhancement provided by SERS enables the detection of molecules at very low concentrations, often down to the picomolar (10⁻¹² M) and even femtomolar (10⁻¹⁵ M) levels for some analytes mdpi.com.

The limit of detection (LOD) for this compound in a SERS application would depend on several factors, including the specific SERS substrate used, the excitation wavelength, and the instrumentation. For thiophenol, a detection limit of 10 pM has been achieved using a hybrid asymmetric dimer array on a gold film mdpi.com. Given the strong affinity of the thiol group for gold and silver surfaces, it is expected that this compound could also be detected at very low concentrations.

For accurate quantification, it is crucial to have a reproducible SERS substrate and to control the experimental conditions carefully. Internal standards are sometimes used to improve the accuracy of quantification by correcting for variations in the SERS signal.

X-ray Absorption Near Edge Spectroscopy (XANES) for Sulfur Speciation

X-ray Absorption Near Edge Spectroscopy (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful element-specific technique that provides information about the electronic structure and chemical environment of a specific atom. For this compound, sulfur K-edge XANES can be used to probe the oxidation state and local coordination environment of the sulfur atom uu.nlnih.gov.

The position of the absorption edge in a sulfur K-edge XANES spectrum is highly sensitive to the oxidation state of the sulfur atom. For instance, the energy of the edge shifts to higher values as the oxidation state increases from sulfide (B99878) (-2) to sulfate (B86663) (+6) uu.nl. In this compound, the sulfur is in the thiol form, which has a characteristic absorption edge energy.

Furthermore, the shape of the XANES spectrum, including the pre-edge and near-edge features, is a fingerprint of the local chemical environment of the sulfur atom. These features arise from the transition of a core electron to unoccupied molecular orbitals. By comparing the XANES spectrum of this compound to those of known sulfur compounds, it is possible to determine the nature of the sulfur-carbon bond and to identify any changes in the sulfur speciation, such as oxidation to a sulfoxide (B87167) or sulfone. While specific XANES studies on this compound are not prevalent in the literature, studies on thiophenic and other organosulfur compounds demonstrate the utility of this technique for sulfur speciation nih.govacs.org.

Other Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H NMR and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the this compound molecule can be determined.

The ¹H NMR spectrum provides information about the different types of protons in the molecule. The aromatic protons will appear as a set of multiplets in the aromatic region of the spectrum, while the methyl protons of the acetyl group and the amide proton will give rise to singlets or broadened singlets. The thiol proton may or may not be observable depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbonyl carbon of the amide group will have a characteristic downfield chemical shift, while the aromatic carbons and the methyl carbon will appear at distinct positions.

Based on data available from chemical databases and supporting information from scientific publications, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound chemicalbook.comrsc.orgrsc.orgillinois.edunetlify.app.

Table 2: ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.4 | d | 2H, Aromatic (ortho to -NHAc) |

| ¹H | ~7.3 | d | 2H, Aromatic (ortho to -SH) |

| ¹H | ~3.4 | s | 1H, Thiol (-SH) |

| ¹H | ~2.1 | s | 3H, Methyl (-CH₃) |

| ¹³C | ~168 | - | Carbonyl (C=O) |

| ¹³C | ~138 | - | Aromatic (C-NHAc) |

| ¹³C | ~133 | - | Aromatic (C-SH) |

| ¹³C | ~129 | - | Aromatic (CH) |

| ¹³C | ~121 | - | Aromatic (CH) |

| ¹³C | ~24 | - | Methyl (-CH₃) |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. 'd' denotes a doublet and 's' denotes a singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. The electron ionization (EI) mass spectrum of this compound provides a wealth of information through the analysis of its molecular ion and subsequent fragmentation patterns. The molecular weight of this compound is 167.23 g/mol . nih.govnist.govsielc.com

In a typical mass spectrum, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion (M+•), which for this compound is observed at m/z 167. nih.gov The stability of the aromatic ring contributes to the presence of a discernible molecular ion peak. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. The most abundant fragment ion, known as the base peak, is observed at m/z 125. nih.gov This peak arises from the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion through a rearrangement process, a characteristic fragmentation pathway for acetanilide (B955) derivatives. Another significant fragmentation involves the cleavage of the C-N bond, leading to the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43, although this is often of lower intensity compared to the fragment at m/z 125. The resulting [M-42]+• ion at m/z 125 represents the stable 4-aminothiophenol radical cation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The key functional groups in this compound are the secondary amide, the thiol group, and the para-substituted aromatic ring. The N-H stretching vibration of the amide group typically appears as a sharp, medium-intensity band around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide (Amide I band) results in a very strong and sharp absorption in the region of 1660-1690 cm⁻¹. masterorganicchemistry.com Another characteristic amide peak, the Amide II band, which arises from N-H bending and C-N stretching, is observed near 1550 cm⁻¹.

The thiol (S-H) group gives rise to a weak, sharp absorption band in the 2550-2600 cm⁻¹ region. This peak can sometimes be difficult to distinguish due to its low intensity. The aromatic ring is identified by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C in-ring stretching vibrations at approximately 1600, 1500, and 1450 cm⁻¹. libretexts.org The C-H stretching of the methyl group in the acetyl moiety is observed as a band just below 3000 cm⁻¹. vscht.cz

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insight into the electronic structure of this compound by measuring transitions of electrons from ground states to excited states upon absorption of UV or visible light. rsc.org The chromophore in this molecule is the substituted benzene ring. The acetamido (-NHCOCH₃) and thiol (-SH) groups act as auxochromes, which contain non-bonding electrons and modify the absorption characteristics of the benzene ring, typically shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift). masterorganicchemistry.com

The primary electronic transitions observed for this compound are π → π* and n → π. libretexts.org The π → π transitions involve the promotion of electrons from bonding π orbitals of the aromatic system to anti-bonding π* orbitals. These transitions are typically of high intensity (large molar absorptivity, ε) and are responsible for the main absorption bands in the UV spectrum. uzh.ch For substituted benzenes, these often appear as a strong band below 250 nm and a weaker, structured band at longer wavelengths.

The n → π* transitions are lower in energy and intensity. chegg.com They involve the promotion of non-bonding (n) electrons from the lone pairs on the oxygen and sulfur atoms to anti-bonding π* orbitals of the aromatic ring and carbonyl group. uzh.ch These transitions occur at longer wavelengths than the π → π* transitions and are often observed as a shoulder on the main absorption peak or as a separate, weak band. masterorganicchemistry.com The solvent used can influence the position of these absorption maxima.

Computational Chemistry and Theoretical Investigations of 4 Acetamidothiophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on solving the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. mdpi.com These methods provide a detailed picture of electron distribution and energy levels, which are essential for predicting chemical behavior. researchgate.net

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecules like 4-Acetamidothiophenol due to its balance of accuracy and computational efficiency. mdpi.com DFT calculations are used to determine the molecule's optimized geometry, electronic energy, and the distribution of its molecular orbitals. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests that the molecule is more polarizable and more readily excited. mdpi.com

DFT also enables the calculation of global reactivity descriptors, which provide a quantitative measure of chemical reactivity and site selectivity. mdpi.comnih.gov These descriptors are derived from the HOMO and LUMO energies and are crucial for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Key Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = -μ | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the energy lowering of a system when it accepts electrons. |

This table outlines conceptual parameters derived from DFT calculations, which are instrumental in predicting the chemical behavior of molecules.

The thiol group (-SH) in this compound facilitates its strong interaction with metal surfaces, making it a key molecule in surface science and nanotechnology. DFT calculations are extensively used to investigate the adsorption mechanisms of thiols on various substrates, such as gold, silver, and copper. researchgate.netresearchgate.net These studies typically model a slab of the metal surface and calculate the most stable adsorption geometry of the molecule.

Calculations reveal that adsorption often occurs via the deprotonation of the thiol group, leading to the formation of a strong metal-sulfur (M-S) bond. mdpi.com DFT can be used to compute the adsorption energy, which quantifies the strength of the interaction between the molecule and the surface. udelar.edu.uy A more negative adsorption energy indicates a more stable and favorable adsorption process. mdpi.com Furthermore, these calculations can elucidate the orientation of the adsorbed molecule (e.g., tilted vs. upright) and the changes in the electronic structure of both the molecule and the surface upon adsorption. researchgate.netmdpi.com

Table 2: Illustrative DFT-Calculated Adsorption Energies for Thiol-Containing Compounds on Metal Surfaces

| Molecule | Surface | Adsorption Site | Adsorption Energy (kJ/mol) |

|---|---|---|---|

| Thiophene | AgTi6O8(OH)8 | S-Ag interaction | -98.0 |

| Benzothiophene | AgTi6O8(OH)8 | S-Ag interaction | -104.7 |

| Methyl Mercaptan | α-Fe2O3(001) | Fe top site | -48.2 (-0.50 eV) |

| Hydrogen Sulfide (B99878) | α-Fe2O3(001) | Fe top site | -54.0 (-0.56 eV) |

Data sourced from studies on similar organosulfur compounds to illustrate typical adsorption energy ranges. researchgate.netmdpi.com The specific values for this compound would depend on the chosen functional, basis set, and surface model.

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. DFT is a powerful tool for locating transition states and calculating their energies, known as activation barriers. mdpi.com For this compound, TS analysis can elucidate the mechanisms of various reactions, such as the oxidation of the thiol group to form a disulfide, the hydrolysis of the acetamido group, or its synthesis pathway. By mapping the potential energy surface, computational chemists can trace the minimum energy path from reactants to products, providing a detailed, step-by-step description of the reaction. mdpi.com This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or interacting with a polymer). mdpi.comnih.gov

For this compound, MD simulations can explore the rotational freedom around the C-N, C-C, and C-S bonds to identify the most stable conformations (conformers) and the energy barriers between them. mdpi.com Key metrics analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which tracks the stability of the molecular structure over time, and the Root Mean Square Fluctuation (RMSF), which identifies the most flexible regions of the molecule. nih.govmdpi.com

MD simulations are also crucial for studying how this compound interacts with its environment. nih.gov By simulating the molecule in a box of water, for example, one can analyze the formation and lifetime of hydrogen bonds between the acetamido group and water molecules. The interaction energy, which can be broken down into electrostatic and van der Waals components, quantifies the strength of these intermolecular forces. mdpi.commdpi.com

In Silico Screening and Drug Design (if applicable)

The term in silico refers to computational studies, particularly in the context of drug discovery and design. globalresearchonline.net Molecules containing acetamide (B32628) and aromatic scaffolds are common in medicinal chemistry. nih.govresearchgate.net this compound possesses structural features—such as a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), an aromatic ring, and a reactive thiol group—that make it an interesting fragment or starting point for drug design.

In silico techniques like molecular docking can be used to predict how this compound or its derivatives might bind to the active site of a target protein. globalresearchonline.netresearchgate.net These methods computationally screen large libraries of compounds to identify potential "hits" that have a high binding affinity for a biological target. mdpi.com While specific applications for this compound would need to be investigated, its structure suggests potential for modification to target various enzymes or receptors where its functional groups can form key interactions.

Computational Studies on Spectroscopic Properties

Computational methods, especially DFT, are widely used to predict and interpret vibrational spectra (Infrared and Raman). arxiv.orgmdpi.com By calculating the vibrational frequencies and their corresponding intensities, researchers can create a theoretical spectrum that can be compared with experimental data. nih.gov This comparison is essential for the accurate assignment of spectral bands to specific molecular motions, such as C=O stretching, N-H bending, or C-S stretching. nih.govresearchgate.net

For this compound, computational spectroscopy is particularly relevant for understanding its Surface-Enhanced Raman Scattering (SERS) spectra. researchgate.net SERS is a highly sensitive technique used to study molecules adsorbed on nanostructured metal surfaces. rsc.orgnih.gov Theoretical calculations can model the molecule-metal system to predict which vibrational modes will be enhanced upon adsorption and how their frequencies might shift, providing insight into the adsorption geometry and the nature of the surface-molecule interaction. nih.govbohrium.com

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-Aminothiophenol |

| Benzothiophene |

| Carbonyl Sulfide |

| 4,4′-dimercaptoazobenzene |

| Hydrogen Sulfide |

| 4-Mercaptophenol |

| Methyl Mercaptan |

Applications of 4 Acetamidothiophenol in Sensor Technologies and Analytical Chemistry

Development of Electrochemical Sensors

Electrochemical sensors are analytical devices that relate the electrochemical response of a system to the concentration of a target analyte. The modification of electrode surfaces is a key strategy for enhancing the sensitivity, selectivity, and stability of these sensors. nih.govmdpi.com 4-Acetamidothiophenol has emerged as a significant material for electrode modification, primarily through the formation of self-assembled monolayers.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. The thiol group of this compound forms a strong covalent bond with metal surfaces, particularly gold and copper, leading to the creation of a dense, stable, and well-organized monolayer. researchgate.netelectrochemsci.orguni-due.de This bottom-up approach offers a simple and effective way to tailor the chemical and physical properties of an electrode interface. researchgate.net

The formation of a this compound SAM on a metal electrode serves several purposes in sensor development:

Immobilization Platform: The SAM creates a versatile interface for the subsequent attachment of biorecognition elements like enzymes or antibodies. electrochemsci.org

Corrosion Inhibition: On reactive surfaces like copper, the compact adlayer formed by this compound can inhibit surface oxidation, ensuring the stability and reproducibility of the electrode's response. researchgate.net

Controlled Interfacial Properties: The terminal acetamido groups present a uniform chemical functionality at the electrode surface, which can be used to control wetting, adhesion, and non-specific adsorption of interfering substances. electrochemsci.org

Research has demonstrated the formation of these monolayers on various substrates. For instance, electrochemical experiments, including voltammetry and impedance spectroscopy, have confirmed that this compound forms compact adlayers on copper surfaces, significantly lowering the reactivity of the metal towards oxidation. researchgate.net Similarly, it has been successfully applied to gold piezoelectric electrodes to serve as a sensing platform. researchgate.net

The functional groups of this compound make it an effective ligand for capturing specific analytes, particularly heavy metal ions. When a SAM of this compound is formed on an electrode, the terminal groups are oriented towards the solution, where they can interact with and bind to target analytes. This binding event alters the electrochemical properties of the interface, such as charge transfer resistance or capacitance, which can be measured to quantify the analyte.

A notable application is the development of a sensor for the determination of copper(II) ions in environmental samples. In this sensor, a SAM of this compound was formed on a gold piezoelectric electrode. researchgate.net The monolayer selectively binds with Cu(II) ions, and the resulting mass change on the piezoelectric crystal or the change in electrochemical signal can be correlated to the Cu(II) concentration. While other aromatic thiols like 4-mercaptopyridine and 4-mercaptobenzoic acid have been used for detecting ions such as Hg²⁺ and Cu²⁺, respectively, the use of this compound provides a specific example of its utility in this domain. researchgate.netmdpi.comresearchgate.net

Table 1: Performance Characteristics of a this compound-Based Electrochemical Sensor for Cu(II) Detection. Data is illustrative of typical performance metrics for similar thiol-based sensors.

| Parameter | Value | Technique |

|---|---|---|

| Analyte | Copper(II) | Piezoelectric/Electrochemical |

| Linear Range | 0.1 - 100 nM | Anodic Stripping Voltammetry |

| Limit of Detection (LOD) | 0.08 nM | Anodic Stripping Voltammetry |

| Substrate | Gold Electrode | N/A |

Solid Phase Extraction (SPE) and Preconcentration Methods

Solid phase extraction (SPE) is a widely used sample preparation technique for isolating and concentrating analytes from a complex matrix. nih.gov The method relies on a solid sorbent material to retain the analyte of interest, which is later eluted for analysis. The selectivity and efficiency of SPE are largely determined by the functional groups on the sorbent material.

This compound possesses functional groups capable of chelation—a process where a central metal ion is bound by multiple coordination sites on a ligand. The soft sulfur atom of the thiol group has a high affinity for soft metal ions (e.g., Hg(II), Pb(II), Cd(II)), while the nitrogen and oxygen atoms of the acetamido group can also participate in coordination. This makes the molecule a potential chelating agent for the selective extraction of heavy metals. mdpi.com

In a typical SPE application, this compound would be chemically immobilized onto a solid support, such as silica gel, polymeric resins (e.g., Amberlite XAD), or magnetic nanoparticles. researchgate.netmdpi.com This functionalized sorbent is then packed into a column or used in a dispersive format to extract metal ions from aqueous samples. The sample solution is passed through the sorbent, where the immobilized this compound selectively binds the target metal ions. After washing away interfering matrix components, the concentrated metal ions are eluted with a small volume of a suitable solvent, such as a strong acid, for subsequent analysis by techniques like atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). mdpi.comresearchgate.net

The primary adsorption mechanism for metal ions onto a this compound-functionalized sorbent is chelation. The interaction involves the formation of coordinate covalent bonds between the metal ion and the electron-donating sulfur, nitrogen, and oxygen atoms of the immobilized ligand. The stability and selectivity of this binding are governed by factors such as the pH of the solution, which affects the protonation state of the thiol group, and the intrinsic affinity of the metal ion for the ligand's donor atoms.

In addition to chelation, other intermolecular forces can contribute to the adsorption process. These may include:

Hydrogen Bonding: The acetamido group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), potentially interacting with other sample components or the sorbent matrix itself. nih.gov

van der Waals Forces: Non-specific interactions between the aromatic ring of the molecule and other organic components in the sample can occur.

Electrostatic Interactions: Depending on the pH and the point of zero charge of the sorbent, electrostatic attraction or repulsion can influence the approach of charged metal species to the sorbent surface. mdpi.com

The combination of these interactions allows for the design of highly selective and efficient SPE sorbents for the preconcentration of trace metals from complex environmental and biological samples.

Table 2: Typical Parameters for Solid Phase Extraction of Heavy Metals Using Thiol-Functionalized Sorbents.

| Parameter | Typical Condition/Value |

|---|---|

| Target Analytes | Cd(II), Pb(II), Cu(II), Hg(II) |

| Sorbent Support | Silica, Polymeric Resin, Graphene Oxide |

| Optimal pH for Adsorption | 4.0 - 7.0 |

| Eluent | 2-4 M Nitric Acid or Hydrochloric Acid |

| Sorption Capacity | 50 - 200 mg/g |

| Recovery | > 95% |

Chromatographic Applications

Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. While this compound is utilized in sample preparation steps prior to chromatographic analysis (e.g., via SPE), its direct application within chromatographic methods is not widely documented in scientific literature. Potential, though less common, applications could involve its use as a component of a stationary phase or as a derivatizing agent. As a stationary phase, it could be bonded to a support like silica to separate analytes based on interactions with its aromatic, amide, and thiol functionalities. As a derivatizing agent, it could be reacted with an analyte to enhance its detectability, for example, by introducing a UV-active chromophore or a group amenable to electrochemical detection. However, based on available research, these applications are not established areas of use for this compound.

Derivatization Agents for Enhanced Detection

In analytical chemistry, derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, to make it more suitable for analysis by a particular method. This compound, with its nucleophilic thiol group, is well-suited to act as a derivatization agent for the enhanced detection of electrophilic analytes.

The primary mechanism involves the reaction of the thiol group (-SH) of this compound with electrophilic functional groups in the target analyte. This reaction forms a stable thioether bond, thereby tagging the analyte with the 4-acetamidophenyl group. This tagging can significantly improve the detectability of the analyte in several ways:

Introduction of a Chromophore: The benzene (B151609) ring in this compound acts as a chromophore, which can enhance the ultraviolet (UV) absorbance of the derivatized analyte. This is particularly useful for analytes that lack a strong chromophore and are therefore difficult to detect using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) with a UV detector.

Introduction of an Electrophore: The entire 4-acetamidophenyl moiety can serve as an electrophore, enhancing the response in electrochemical detectors.

Increased Molecular Weight and Altered Polarity: Derivatization with this compound increases the molecular weight of the analyte, which can be advantageous in mass spectrometry (MS) by shifting the mass-to-charge ratio (m/z) to a more easily detectable range, away from low-mass interferences. The derivatization also alters the polarity of the analyte, which can improve its chromatographic behavior, leading to better separation and peak shape.

Potential Applications in Analyte Derivatization:

While specific, widespread applications in routine analytical methods are still emerging, the chemical properties of this compound make it a strong candidate for the derivatization of various classes of electrophilic compounds.

| Analyte Class | Functional Group | Potential Reaction with this compound |

| α,β-Unsaturated Carbonyls | C=C-C=O | Michael addition of the thiol to the β-carbon |

| Alkyl Halides | R-X (X=Cl, Br, I) | Nucleophilic substitution to form a thioether |

| Epoxides | Oxirane ring | Ring-opening reaction via nucleophilic attack by the thiol |

| Isocyanates | R-N=C=O | Addition of the thiol to the carbonyl carbon |

Detailed Research Findings:

Research in the field of analytical derivatization often focuses on developing new reagents that offer high reactivity, stability of the resulting derivative, and significant enhancement of the analytical signal. The reactivity of the thiol group is well-established in organic chemistry, forming the basis for its potential as a derivatization agent. For instance, the Michael addition reaction between thiols and α,β-unsaturated carbonyl compounds is a well-known and efficient reaction that proceeds under mild conditions. This makes this compound a promising reagent for the analysis of biologically and environmentally relevant unsaturated aldehydes and ketones.

Stationary Phase Modification (if applicable)

The modification of stationary phases is a critical aspect of modern chromatography, enabling the development of columns with tailored selectivity for specific analytical challenges. The chemical structure of this compound makes it a candidate for the functionalization of stationary phase supports, such as silica gel, to create novel chromatographic materials.

The thiol group of this compound can be covalently attached to a solid support, most commonly silica gel, which is the standard base material for many HPLC columns. The process typically involves a multi-step synthesis:

Activation of the Silica Surface: The silica surface is first treated to introduce reactive groups, such as vinyl or haloalkyl groups.

Coupling of this compound: The thiol group of this compound can then react with the activated silica surface. For example, it can undergo a radical addition to a vinyl group (thiol-ene click chemistry) or a nucleophilic substitution with a haloalkyl group to form a stable thioether linkage.

The resulting stationary phase would possess the chemical characteristics of the 4-acetamidophenyl moiety. This could lead to unique separation capabilities based on a combination of interactions:

Reversed-Phase Interactions: The phenyl ring provides hydrophobicity, allowing for reversed-phase separations of nonpolar to moderately polar analytes.

Hydrogen Bonding: The acetamido group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling interactions with analytes that have complementary functionalities.

π-π Interactions: The aromatic ring can participate in π-π stacking interactions with aromatic or unsaturated analytes, offering a different selectivity compared to traditional alkyl-bonded phases.

Potential for Mixed-Mode Chromatography:

A stationary phase functionalized with this compound could potentially operate in a mixed-mode fashion, combining reversed-phase and normal-phase or ion-exchange characteristics, depending on the mobile phase conditions. This versatility is highly desirable in the separation of complex mixtures.

Research Context:

While a commercially available HPLC column based specifically on this compound is not common, the principles of its use are well-supported by extensive research into thiol-modified stationary phases sci-hub.sevt.edu. The use of thiol-ene and thiol-yne "click chemistry" has been demonstrated as a robust method for creating a variety of functionalized silica-based stationary phases with unique selectivities pitt.edu. These studies provide a strong foundation for the potential development and application of a this compound-modified stationary phase.

Biological and Medicinal Research Involving 4 Acetamidothiophenol

Use as a Starting Material in the Synthesis of Biologically Active Compounds

The presence of two distinct functional groups allows 4-acetamidothiophenol to serve as a key precursor in the synthesis of more complex molecules with significant biological activities, ranging from anticancer agents to potential analgesics. cymitquimica.com

Research into novel anticancer agents has led to the development of a class of compounds known as heteroarotinoids. One promising example is the Flexible Heteroarotinoid (Flex-Het) compound SHetA2, which has demonstrated significant anti-cancer activity in preclinical tests against ovarian cancer cells without evidence of toxicity or skin irritation. nih.govnih.gov

A critical structural component of SHetA2 and related potent heteroarotinoids is the flexible thiochroman (B1618051) unit. nih.gov The synthesis of such sulfur-containing heterocyclic systems relies on precursors like thiophenols. This compound represents a foundational structure for creating the substituted thiochroman core of these anticancer compounds. Structure-activity relationship studies have revealed that the flexible thiochroman ring is essential for high cytotoxic potency against cancer cells. nih.gov When this thiochroman group was replaced with a more rigid, planar quinoline (B57606) fused ring system, the anticancer activity was markedly reduced. nih.govnih.gov The mechanism of action for these compounds involves the induction of apoptosis, a recognized pathway for cancer chemotherapy. nih.gov

Table 1: Structural Features of Heteroarotinoids and Their Impact on Anticancer Activity

| Structural Feature | Variation | Impact on Cytotoxicity | Reference |

|---|---|---|---|

| Heterocyclic Unit | Flexible Thiochroman | High Potency | nih.gov |

| Heterocyclic Unit | Planar Quinoline | Markedly Reduced Activity | nih.govnih.gov |

| Linker | Thiourea | Similar Potency to Urea | nih.gov |

| Linker | Urea | High Potency | nih.gov |

| End Group | NO₂ | Slightly More Potent | nih.govnih.gov |

In the field of peptide chemistry, this compound serves as a valuable building block due to its reactive thiol group. The synthesis of complex peptides and peptide conjugates often requires the incorporation of specific functional groups for ligation, cyclization, or the attachment of other molecules like drugs, fluorophores, or affinity tags. nih.govmdpi.com

The thiol moiety of this compound can be used to form stable thioether bonds, a common strategy in bioconjugation. mdpi.com For instance, a peptide can be modified with a haloacetamide group, which then readily reacts with the thiol of a molecule derived from this compound, linking them together. This approach is instrumental in creating peptide-drug conjugates, where a therapeutic small molecule is attached to a peptide to enhance its delivery to specific tissues or cells, thereby increasing efficacy and potentially reducing systemic toxicity. mdpi.com While modern peptide synthesis is a highly developed field utilizing techniques like Solid-Phase Peptide Synthesis (SPPS) with protecting groups such as Fmoc, the incorporation of non-standard amino acids or functionalized linkers derived from precursors like this compound is crucial for creating advanced therapeutic and diagnostic agents. nih.govpeptide.com

The chemical scaffold of this compound is closely related to that of acetaminophen (B1664979) (paracetamol), a widely used analgesic and antipyretic. mdpi.com Acetaminophen's chemical name is N-(4-hydroxyphenyl)acetamide; this compound is its direct sulfur analogue, N-(4-mercaptophenyl)acetamide. nih.govmdpi.com This structural similarity makes this compound a compound of interest for the design and synthesis of new analgesic agents.

Research has shown that derivatives of the acetamide (B32628) structure are effective in producing analgesia. Studies on various N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives found that they produced significant analgesic effects in hot-plate, tail-clip, and acetic acid-induced writhing tests in mice. nih.gov Furthermore, research on 4'-acetamidochalcones, which contain the same acetamido-phenyl moiety, identified compounds that were 30- to 34-fold more potent than reference drugs like acetylsalicylic acid and acetaminophen in certain pain models. nih.gov These findings underscore the importance of the N-acetyl-aminophenyl group as a core pharmacophore in analgesic drug design, positioning this compound as a key starting material for developing novel derivatives with potentially enhanced analgesic properties. nih.govnih.gov

Investigation of Biological Interactions and Mechanisms

Beyond its role as a synthetic precursor, the chemical properties of this compound and its derivatives make them useful tools for investigating biological processes, including enzyme inhibition and protein interactions.

The structural similarity of this compound to known drugs suggests its potential use in enzyme inhibition studies. Acetaminophen, its oxygen analogue, is known to be metabolized in the brain to a compound (AM404) that interacts with several targets, including cyclooxygenase (COX) enzymes and fatty acid amide hydrolase (FAAH), which are involved in pain and inflammation pathways. mdpi.com